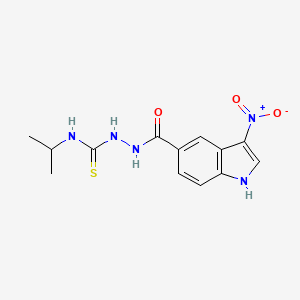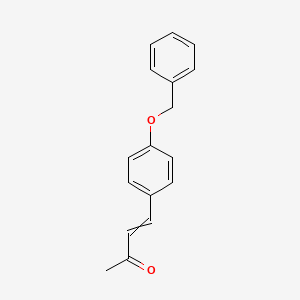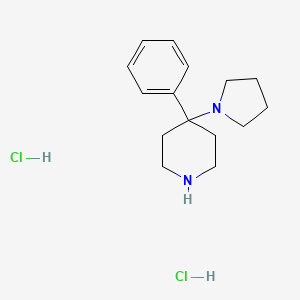
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene
Vue d'ensemble
Description
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene is a complex organic compound characterized by its polycyclic aromatic structure. This compound is notable for its unique arrangement of naphthalenyl and diphenyl groups attached to an anthraceneamine core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene typically involves multi-step organic reactions. One common method includes the coupling of 2-naphthalenyl groups with N,N-diphenyl-9-anthraceneamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a structure similar to anthracene but with a different arrangement of rings.
Naphthalene: A two-ring polycyclic aromatic hydrocarbon, often used as a starting material in the synthesis of more complex compounds.
Uniqueness
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene is unique due to its specific combination of naphthalenyl and diphenyl groups attached to an anthraceneamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C36H25N |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
10-naphthalen-2-yl-N,N-diphenylanthracen-9-amine |
InChI |
InChI=1S/C36H25N/c1-3-15-29(16-4-1)37(30-17-5-2-6-18-30)36-33-21-11-9-19-31(33)35(32-20-10-12-22-34(32)36)28-24-23-26-13-7-8-14-27(26)25-28/h1-25H |
Clé InChI |
CTBNARPBWOWYCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3,5-Dichlorophenoxy]-1-chloropropane](/img/structure/B8413855.png)







